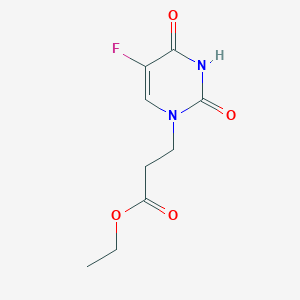![molecular formula C19H20N4O4 B5647423 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a part of the pyrimidinedione family, which has been the subject of extensive research due to their diverse chemical properties and potential applications in various fields. These compounds are characterized by their pyrimidine ring, substituted with various functional groups that influence their chemical behavior and reactivity.
Synthesis Analysis
The synthesis of pyrimidinediones and related compounds often involves multi-step chemical reactions, including cycloaddition, Michael-type reactions, and intramolecular ring closures. For instance, compounds with antioxidant properties were synthesized from 3-bromopyridine precursors, involving low-temperature conversions and Baeyer-Villiger reactions (Wijtmans et al., 2004). Another study demonstrated the synthesis of pyrimidinediones through reactions with electron-deficient olefins, leading to various cyclic structures (Walsh & Wamhoff, 1989).
Molecular Structure Analysis
Molecular structure analysis, often performed using density functional theory (DFT) and semi-empirical methods, reveals the optimized geometry, electronic properties, and dipole moments of these compounds. This analysis indicates how structural features affect the interaction with the environment, as seen in the study by Essa and Jalbout (2008), who investigated the electronic properties of a related molecule (Essa & Jalbout, 2008).
Chemical Reactions and Properties
Pyrimidinediones engage in various chemical reactions, including cycloadditions and Michael-type reactions, leading to the formation of different cyclic structures. These reactions are influenced by the electron density within the ring, as detailed in the study by Walsh and Wamhoff (1989) (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and thermal stability, are directly related to their molecular structure. For example, the incorporation of pyridine moieties into polyimides significantly affects their solubility and thermal properties, as demonstrated in a study by Wang et al. (2006) (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards radicals and stability under various conditions, are crucial for understanding the potential applications of these compounds. Wijtmans et al. (2004) provided insights into the antioxidant properties of substituted pyridinols, showing their stability and reactivity towards peroxyl radicals (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
6-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-21-14(10-16(24)22(2)19(21)26)18(25)23-9-5-6-12(11-23)17-20-13-7-3-4-8-15(13)27-17/h3-4,7-8,10,12H,5-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAFLTPYWGUUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-piperidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5647343.png)
![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]methyl}-N,N-dimethyl-2-furamide](/img/structure/B5647346.png)

![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B5647369.png)

amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5647389.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5647391.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)
![4,5-dimethyl-6-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B5647396.png)
![(3S*,4R*)-4-(4-fluorophenyl)-1-[(methylthio)acetyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5647403.png)

![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)

![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)